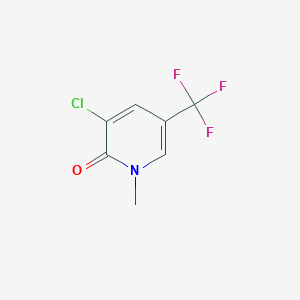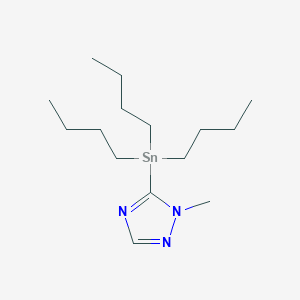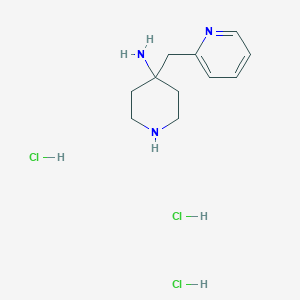
4-(吡啶-2-基甲基)哌啶-4-胺三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3 and a molecular weight of 300.65 g/mol. It is a colorless to off-white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound is commonly used as a precursor in the synthesis of various psychoactive drugs, including amphetamines.
科学研究应用
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various psychoactive compounds, including amphetamines.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is used in the development of drugs for treating conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
准备方法
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride can be synthesized through several methods. One common method is the Leuckart-Wallach reaction, which involves the reduction of pseudoephedrine or ephedrine with formic acid and ammonium formate. Another method involves the reaction of pyridine with piperidine in the presence of formaldehyde and hydrogen chloride. These methods are typically used in both laboratory and industrial settings to produce the compound.
化学反应分析
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to activate dopamine and norepinephrine receptors, leading to increased locomotor activity and other stimulant effects. The compound’s molecular targets include dopamine and norepinephrine transporters, which play a key role in its pharmacological effects.
相似化合物的比较
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is similar to other piperidine derivatives, such as:
1-(Pyridin-2-ylmethyl)piperidin-4-amine: This compound has a similar structure but lacks the trihydrochloride component.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used as a therapeutic agent for treating leukemia and has a different pharmacological profile.
The uniqueness of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride lies in its specific structure and its use as a precursor in the synthesis of psychoactive drugs.
属性
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWXIOEMMNOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2490743.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
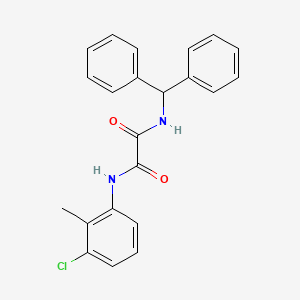
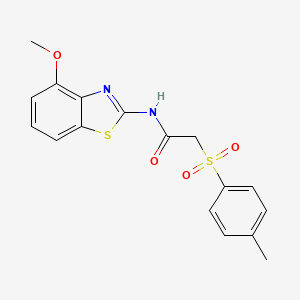
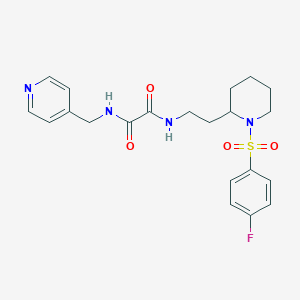
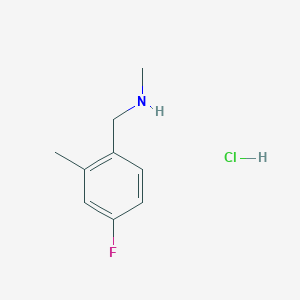
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
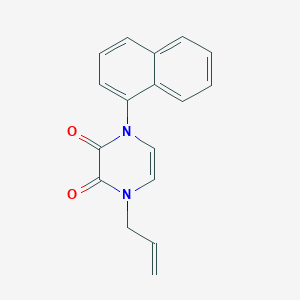
![2-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
